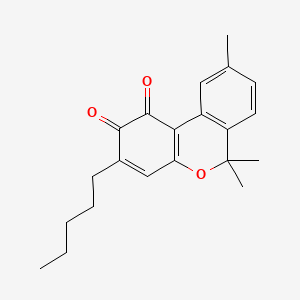
ortho-CBNQ
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ortho-CBNQ involves the oxidation of cannabinol. The reaction typically requires specific oxidizing agents and controlled conditions to ensure the formation of the desired quinone structure .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis generally follows the principles of organic oxidation reactions, utilizing large-scale reactors and purification systems to achieve high purity levels .
化学反应分析
Types of Reactions: Ortho-CBNQ undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can revert this compound back to its precursor forms.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more complex quinones, while reduction can produce simpler hydroquinones .
科学研究应用
Ortho-CBNQ has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for mass spectrometry and chromatography.
Biology: The compound is studied for its potential biological activities and interactions with cellular components.
Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.
Industry: this compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of ortho-CBNQ involves its interaction with various molecular targets and pathways. As an oxidative byproduct, it can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways are still under investigation, but its quinone structure suggests potential interactions with enzymes and proteins involved in redox regulation .
相似化合物的比较
Para-CBNQ: Another oxidative byproduct of cannabinol with a different positional isomerism.
Cannabinol: The precursor compound from which ortho-CBNQ is derived.
Hydroquinone: A simpler quinone derivative with similar redox properties.
Uniqueness: this compound is unique due to its specific quinone structure and its formation as an oxidative byproduct of cannabinol. This uniqueness makes it valuable in research for studying oxidative processes and developing new analytical methods .
属性
分子式 |
C21H24O3 |
|---|---|
分子量 |
324.4 g/mol |
IUPAC 名称 |
6,6,9-trimethyl-3-pentylbenzo[c]chromene-1,2-dione |
InChI |
InChI=1S/C21H24O3/c1-5-6-7-8-14-12-17-18(20(23)19(14)22)15-11-13(2)9-10-16(15)21(3,4)24-17/h9-12H,5-8H2,1-4H3 |
InChI 键 |
DGLCWWDRACHAFR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(C3=C(C=CC(=C3)C)C(O2)(C)C)C(=O)C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















